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Compound of Interest

Compound Name: Methyl 3-methylbenzoate

Cat. No.: B1205846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 3-methylbenzoate is an aromatic ester utilized in the fragrance industry for its

characteristic sweet, fruity, and floral odor profile. This technical guide provides an in-depth

review of its chemical and physical properties, fragrance characteristics, and a comprehensive

evaluation of its safety profile based on available data and read-across from structurally related

compounds. Detailed experimental protocols for key safety and analytical assessments are

provided, alongside visualizations of metabolic pathways and experimental workflows to

support research and development activities. All quantitative data is summarized for ease of

comparison.

Chemical and Physical Properties
Methyl 3-methylbenzoate, also known as methyl m-toluate, is a colorless liquid. Its

fundamental properties are summarized in the table below.
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Property Value Reference

Chemical Name methyl 3-methylbenzoate [1]

Synonyms

Methyl m-toluate, 3-

Methylbenzoic acid methyl

ester

[1]

CAS Number 99-36-5 [1]

Molecular Formula C₉H₁₀O₂ [1]

Molecular Weight 150.17 g/mol [1]

Appearance Colorless liquid [2]

Boiling Point 221 °C at 760 mmHg

Density ~1.063 g/mL at 25 °C

Vapor Pressure 0.1 mmHg at 25 °C (estimated)

Solubility Insoluble in water

Fragrance Profile
Methyl 3-methylbenzoate is valued in perfumery for its pleasant aromatic profile.

Characteristic Description Reference

Odor Description
Sweet, fruity, with floral

undertones
[2]

Use in Fragrance

Used in various fragrance

compositions for perfumes,

colognes, and personal care

products to enhance the

overall scent.

[2]

Synthesis of Methyl 3-Methylbenzoate
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A standard laboratory-scale synthesis of methyl 3-methylbenzoate is achieved via Fischer

esterification of 3-methylbenzoic acid with methanol, using a strong acid catalyst such as

sulfuric acid.

Experimental Protocol: Fischer Esterification
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, combine 3-methylbenzoic acid (1.0 equivalent), anhydrous methanol (5.0-10.0

equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The

reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas

Chromatography (GC).

Work-up: After cooling to room temperature, the excess methanol is removed under reduced

pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether or

ethyl acetate) and washed sequentially with water, a saturated aqueous solution of sodium

bicarbonate (to neutralize the acidic catalyst), and finally with brine.

Purification: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous

sodium sulfate), filtered, and the solvent is removed by rotary evaporation to yield the crude

methyl 3-methylbenzoate. Further purification can be achieved by vacuum distillation.
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Synthesis of Methyl 3-Methylbenzoate
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A simplified workflow for the synthesis of methyl 3-methylbenzoate.

Safety Assessment
A comprehensive safety assessment of fragrance ingredients is critical. This section outlines

the key toxicological endpoints and provides available data. Due to the limited publicly

available data for methyl 3-methylbenzoate, a read-across approach utilizing data from

structurally similar analogues, such as methyl benzoate and ethyl benzoate, is employed.

Dermal Sensitization
Skin sensitization is a key endpoint for topically applied substances. The potential of a

substance to induce skin sensitization is often evaluated using the murine Local Lymph Node
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Assay (LLNA), which determines the EC3 value (the concentration required to produce a three-

fold stimulation of lymphocyte proliferation). The Direct Peptide Reactivity Assay (DPRA) is an

in chemico method that can also be used to predict sensitization potential.

Quantitative Data for Structural Analogues

Compound
LLNA EC3 Value
(%)

DPRA Reactivity Reference

Methyl Benzoate >50 (Not a sensitizer) Not Available [3][4]

Ethyl Benzoate Not Available Not Available [5][6]

Note: Specific quantitative data for methyl 3-methylbenzoate is not publicly available. The

data for methyl benzoate suggests a low potential for skin sensitization.

Experimental Protocol: Local Lymph Node Assay (LLNA)
- OECD 429

Animal Model: Typically, female CBA/J mice are used.

Dose Preparation and Application: The test substance is prepared in a suitable vehicle (e.g.,

acetone:olive oil, 4:1 v/v) at a minimum of three concentrations. A volume of 25 µL is applied

to the dorsal surface of each ear for three consecutive days. Control animals are treated with

the vehicle alone.

Proliferation Assessment: On day 5, a solution of ³H-methyl thymidine is injected

intravenously. After 5 hours, the animals are euthanized, and the draining auricular lymph

nodes are excised.

Sample Processing and Measurement: A single-cell suspension of lymph node cells is

prepared and the DNA is precipitated. The incorporation of ³H-thymidine is measured by a

scintillation counter as disintegrations per minute (DPM).

Data Analysis: The Stimulation Index (SI) is calculated for each group by dividing the mean

DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group.
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The EC3 value is then calculated as the concentration of the test substance required to

produce an SI of 3.

Phototoxicity
Phototoxicity is an adverse skin reaction triggered by the combination of a chemical and

exposure to light. The in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test (OECD 432) is

a standard method for its assessment.

Quantitative Data for Structural Analogues

Compound
3T3 NRU Phototoxicity
Assay (OECD 432)

Reference

Methyl Benzoate
Not expected to be phototoxic

(based on UV/Vis spectra)
[7]

Ethyl Benzoate
Not expected to be phototoxic

(based on UV/Vis spectra)

Note: Specific phototoxicity data for methyl 3-methylbenzoate is not publicly available. Based

on the assessment of its analogue, methyl benzoate, it is not expected to be phototoxic as it

lacks a significant chromophore that absorbs in the UVA/UVB range.

Experimental Protocol: In Vitro 3T3 NRU Phototoxicity
Test - OECD 432

Cell Culture: Balb/c 3T3 fibroblasts are cultured to form a monolayer in 96-well plates.

Treatment: The cells are treated with a range of concentrations of the test substance for a

short period (e.g., 1 hour). Two plates are prepared for each set of concentrations.

Irradiation: One plate is exposed to a non-cytotoxic dose of simulated solar UVA radiation,

while the other plate is kept in the dark as a control.

Incubation and Staining: Following irradiation, the treatment medium is replaced with culture

medium, and the cells are incubated for 24 hours. Subsequently, the cells are incubated with
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Neutral Red, a vital dye that is taken up by viable cells.

Measurement and Data Analysis: The amount of Neutral Red absorbed by the cells is

quantified by spectrophotometry. The IC50 values (concentration causing 50% reduction in

viability) are determined for both the irradiated (+UV) and non-irradiated (-UV) conditions. A

Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values. A PIF greater than 5

is typically indicative of phototoxic potential.[8]

Fragrance Ingredient Safety Assessment Workflow
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A general workflow for the safety assessment of a fragrance ingredient.

Metabolism and Potential Signaling Pathways
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The metabolism of benzoate esters in humans is an important consideration for assessing their

systemic effects. While specific data on methyl 3-methylbenzoate is limited, studies on

benzoate metabolism by the human gut microbiome provide relevant insights.

The human gut microbiome is capable of metabolizing benzoates through both aerobic and

anaerobic pathways. A key aerobic pathway is the beta-ketoadipate pathway, which proceeds

via the formation of protocatechuate.[3][9] This pathway ultimately leads to the degradation of

the aromatic ring and the formation of intermediates that can enter central metabolism.

The initial step in the metabolism of methyl 3-methylbenzoate in humans is likely the

hydrolysis of the ester bond by esterases, primarily in the liver, to form 3-methylbenzoic acid

and methanol. The 3-methylbenzoic acid can then be conjugated with glycine and excreted, or

it may undergo further metabolism by the gut microbiome.
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Proposed Metabolic Pathway of Methyl 3-Methylbenzoate in Humans

Methyl 3-Methylbenzoate

Esterase-mediated
Hydrolysis

3-Methylbenzoic Acid Methanol

Gut Microbiome
Metabolism

Beta-Ketoadipate
Pathway

Intermediates of
Central Metabolism

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://ntp.niehs.nih.gov/sites/default/files/iccvam/meetings/sot10/posters/strickland-text.pdf
https://www.researchgate.net/publication/26516039_Methyl_4-methylbenzoate
https://ohsu.elsevierpure.com/en/publications/rifm-fragrance-ingredient-safety-assessment-methyl-benzoate-cas-r/
https://pubmed.ncbi.nlm.nih.gov/38325635/
https://pubmed.ncbi.nlm.nih.gov/38325635/
https://pubmed.ncbi.nlm.nih.gov/38266802/
https://pubmed.ncbi.nlm.nih.gov/38266802/
https://pubmed.ncbi.nlm.nih.gov/30885715/
https://pubmed.ncbi.nlm.nih.gov/30885715/
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/42288-75-5.pdf
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/42288-75-5.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecdtg432-508.pdf
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/33662-58-7.pdf
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/33662-58-7.pdf
https://www.benchchem.com/product/b1205846#methyl-3-methylbenzoate-as-a-fragrance-ingredient
https://www.benchchem.com/product/b1205846#methyl-3-methylbenzoate-as-a-fragrance-ingredient
https://www.benchchem.com/product/b1205846#methyl-3-methylbenzoate-as-a-fragrance-ingredient
https://www.benchchem.com/product/b1205846#methyl-3-methylbenzoate-as-a-fragrance-ingredient
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1205846?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

